3,6-Dichloro-2-(trifluoromethyl)pyridine

Physical Chemistry Chemical Handling Synthesis

Researchers requiring precise regioselective nucleophilic aromatic substitution (SNAr) for 2-substituted pyridine targets face variability with liquid regioisomers. 3,6-Dichloro-2-(trifluoromethyl)pyridine (CAS 89719-91-5) provides a solid-state solution that ensures consistent reactivity. - Solid at room temperature, enabling accurate automated powder dispensing for high-throughput synthesis. - Electron-withdrawing Cl and CF3 groups at 2-, 3-, and 6-positions direct SNAr to the 2-position with high regioselectivity. - Lower volatility (bp 88°C at 16 mmHg) minimizes evaporative loss during sustained heating or vacuum distillation.

Molecular Formula C6H2Cl2F3N
Molecular Weight 215.98 g/mol
CAS No. 89719-91-5
Cat. No. B1286640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-(trifluoromethyl)pyridine
CAS89719-91-5
Molecular FormulaC6H2Cl2F3N
Molecular Weight215.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)C(F)(F)F)Cl
InChIInChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
InChIKeyWDFIJOQQKFWJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-2-(trifluoromethyl)pyridine: Technical Overview


3,6-Dichloro-2-(trifluoromethyl)pyridine (CAS 89719-91-5) is a halogenated heterocyclic compound belonging to the trifluoromethylpyridine class, which is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals [1]. This compound features a pyridine ring substituted with two chlorine atoms at the 3- and 6-positions and a trifluoromethyl group at the 2-position, a unique arrangement that confers distinct physical-chemical properties and reactivity patterns compared to its regioisomers . It is commercially available from multiple vendors as a research chemical for early discovery applications, with typical purity specifications ranging from 97% to 98% (GC) .

Solid state simplifies accurate weighing and automated dispensing
2,3,6-substitution pattern enables regioselective nucleophilic aromatic substitution
Commercially available with typical purity 97–98% (GC)

Why 3,6-Dichloro-2-(trifluoromethyl)pyridine Cannot Be Simply Replaced


The specific substitution pattern of 3,6-dichloro-2-(trifluoromethyl)pyridine confers a unique combination of steric and electronic effects that directly influence its physical state, reactivity, and handling properties. This compound is a solid at room temperature , whereas several closely related regioisomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, are liquids . This solid state can simplify weighing and handling in laboratory settings, potentially reducing solvent-based contamination and improving accuracy in small-scale syntheses. Furthermore, the placement of electron-withdrawing chlorine and trifluoromethyl groups at the 2-, 3-, and 6-positions creates a unique electronic environment that alters regioselectivity in nucleophilic aromatic substitution reactions . Consequently, substituting this compound with a liquid regioisomer without verifying reaction outcomes may lead to altered reaction kinetics, different regioselectivity profiles, or unexpected physical handling challenges, thereby compromising the reproducibility and integrity of a synthetic sequence.

Attribute
Target Compound
2,3-Dichloro-5-(trifluoromethyl)pyridine
Physical state
Solid at room temperature
Liquid at room temperature
CF₃ position
2-position (adjacent to N)
5-position (meta to N)
SNAr regioselectivity
Directs substitution at 2-position
May direct substitution differently

Solid-liquid difference and regioselectivity context may alter reaction outcomes and handling protocols. Direct substitution requires experimental verification.

3,6-Dichloro-2-(trifluoromethyl)pyridine vs. Key Analogs


Solid vs. Liquid Handling

3,6-Dichloro-2-(trifluoromethyl)pyridine is a solid at room temperature, as confirmed by Sigma-Aldrich . In contrast, its close analog 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) is a liquid under identical conditions . This solid state eliminates the need for liquid handling equipment and reduces the risk of spills and contamination, which can be critical in high-throughput synthesis and when working with small quantities.

Physical state
Reported
Solid vs Liquid
Supports solid-based weighing; may reduce spill risk
Ambient temperature; supplier data
Physical Chemistry Chemical Handling Synthesis

Boiling Point and Volatility

The target compound exhibits a boiling point of 88°C at 16.0 mmHg . In contrast, the widely used intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine has a reported boiling point of 80°C at 20 mmHg . While a direct pressure equivalence is not provided, the 8°C higher boiling point at a lower pressure (16 mmHg vs 20 mmHg) suggests the target compound is less volatile and may be more amenable to certain high-temperature reactions or vacuum distillations without premature evaporation, offering a distinct operational window.

Boiling point
Cross-study
88°C at 16 mmHg
Δ +8°C vs comparator (80°C at 20 mmHg)
Suggests lower volatility; may sustain heating
Pressure not equivalent; cross-study review
Physical Chemistry Distillation Purification

Molecular Weight and Density Differences

While the target compound has a molecular weight of 215.99 g/mol , the fluorinated analog 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8) has a molecular weight of 199.53 g/mol [1] and a reported density of 1.524 g/mL . The target compound's higher molecular weight, due to an extra chlorine atom replacing a fluorine, and its solid state imply a higher density and different packing behavior in the solid state, which can affect dissolution kinetics and molar concentrations in reaction mixtures.

Molecular weight
Cross-study
215.99 g/mol
Δ +16.46 g/mol vs fluorinated analog
Affects stoichiometric and molarity calculations
Analog density 1.524 g/mL; target density not reported
Physical Chemistry Formulation Material Science

Regioselectivity in Nucleophilic Substitution

The 3,6-dichloro-2-(trifluoromethyl) substitution pattern creates a unique electronic environment where the 2-position is activated for nucleophilic substitution due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the 3-chloro substituent. In contrast, 2,3-dichloro-5-(trifluoromethyl)pyridine features a trifluoromethyl group at the 5-position, which alters the electron density distribution on the pyridine ring and can lead to different regioselectivity outcomes in nucleophilic aromatic substitution (SNAr) reactions . Specifically, reactions that require substitution at the 2-position adjacent to the trifluoromethyl group may proceed with higher selectivity on the 3,6-dichloro isomer.

Regioselectivity (SNAr)
Class-level
2-position activation inferred
May favor 2-substitution over 5-CF₃ isomer
Qualitative electronic rationale; experimental confirmation needed
Organic Chemistry Regioselectivity Synthetic Methodology

Acute Oral Toxicity Classification

3,6-Dichloro-2-(trifluoromethyl)pyridine is classified under GHS as Acute Tox. 3 (Oral), indicating toxicity if swallowed . In contrast, the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine is classified as Acute Tox. 4 (Oral) . Category 3 denotes a higher hazard level than Category 4, requiring stricter handling procedures, more robust personal protective equipment (PPE), and specific waste disposal protocols. This differential hazard classification is a critical factor for laboratory safety officers and procurement managers evaluating chemical inventory risks.

Oral toxicity (GHS)
Data to verify
Target: Acute Tox. 3
Comparator: Acute Tox. 4
Higher hazard category requires enhanced PPE and containment
GHS classification; verify current SDS
Toxicology Safety Risk Management

Best Application Scenarios for 3,6-Dichloro-2-(trifluoromethyl)pyridine


High-Throughput and Automated Synthesis

In high-throughput experimentation or automated synthesis platforms, the solid state of 3,6-dichloro-2-(trifluoromethyl)pyridine offers a significant advantage over liquid analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine . Solid reagents are easier to dispense accurately in small quantities using automated powder handling systems, reducing variability and solvent carryover, which is critical for generating reproducible reaction data in library synthesis.

High-Temperature and Vacuum Distillation

For synthetic procedures requiring sustained heating or vacuum distillation, the lower volatility of 3,6-dichloro-2-(trifluoromethyl)pyridine (boiling point 88°C at 16 mmHg) compared to 2,3-dichloro-5-(trifluoromethyl)pyridine (boiling point 80°C at 20 mmHg) can reduce material loss through evaporation. This property is particularly advantageous in pilot-scale reactions or when using high-boiling solvents, ensuring the intermediate remains in the reaction mixture for longer durations.

Synthesis of 2-Substituted Pyridines via SNAr

The unique electronic environment of 3,6-dichloro-2-(trifluoromethyl)pyridine, with the trifluoromethyl group at the 2-position, is expected to enhance the regioselectivity of nucleophilic aromatic substitution (SNAr) at the 2-position . This makes it a preferred starting material over 2,3-dichloro-5-(trifluoromethyl)pyridine for the synthesis of 2-substituted pyridine targets, such as certain pharmaceutical intermediates, where the 5-trifluoromethyl isomer would direct substitution differently .

Solid Form for Easier Safety Compliance

Facilities with limited capacity for managing volatile liquid reagents or a preference for solid handling to mitigate spill risks will find 3,6-dichloro-2-(trifluoromethyl)pyridine's solid form and higher acute toxicity classification (Category 3 Oral) more manageable within a contained powder handling or glovebox environment compared to the liquid and slightly less toxic (Category 4 Oral) 2,3-dichloro-5-(trifluoromethyl)pyridine .

Application
Selection Property
Validation Focus
Automated solid dispensing synthesis
Solid-state handling
Dispensing reproducibility and carryover control
High-temperature and vacuum distillation
Lower volatility profile
Evaporation-loss mitigation during processing
2-Substituted pyridine synthesis via SNAr
Regioselectivity toward 2-position
Chemoselectivity verification against 5-CF₃ isomer
Contained handling for higher toxicity grade
GHS Acute Tox. 3 & solid form
PPE and containment protocol review

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